Bienvenue dans la boutique en ligne BenchChem!

2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide

Physicochemical profiling Drug-likeness ADME prediction

2-(4-Bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide (CAS 1396685-56-5) is a synthetic, trisubstituted 2H-tetrazole-5-carboxamide derivative with the molecular formula C16H20BrN5O2 and a molecular weight of 394.273 g/mol. The compound features a 2-(4-bromophenyl) substituent on the tetrazole ring and a unique N-cyclohexyl-N-(2-hydroxyethyl) carboxamide side chain that distinguishes it from simpler 2-aryl-tetrazole analogs.

Molecular Formula C16H20BrN5O2
Molecular Weight 394.273
CAS No. 1396685-56-5
Cat. No. B2838698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide
CAS1396685-56-5
Molecular FormulaC16H20BrN5O2
Molecular Weight394.273
Structural Identifiers
SMILESC1CCC(CC1)N(CCO)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H20BrN5O2/c17-12-6-8-14(9-7-12)22-19-15(18-20-22)16(24)21(10-11-23)13-4-2-1-3-5-13/h6-9,13,23H,1-5,10-11H2
InChIKeyGJVDQZDIUGEDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide (CAS 1396685-56-5): Procurement-Focused Compound Profile


2-(4-Bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide (CAS 1396685-56-5) is a synthetic, trisubstituted 2H-tetrazole-5-carboxamide derivative with the molecular formula C16H20BrN5O2 and a molecular weight of 394.273 g/mol . The compound features a 2-(4-bromophenyl) substituent on the tetrazole ring and a unique N-cyclohexyl-N-(2-hydroxyethyl) carboxamide side chain that distinguishes it from simpler 2-aryl-tetrazole analogs. It is listed in the ZINC database (ZINC822576471) with a calculated logP of 2.293 and a topological polar surface area (tPSA) of 72 Ų [1]. This compound is commercially available through several chemical suppliers and is primarily intended as a research building block or screening compound for medicinal chemistry and chemical biology applications.

Why Generic Substitution Fails for 2-(4-Bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide in Focused Screening Libraries


Despite belonging to the well-precedented 2-aryl-2H-tetrazole-5-carboxamide class, this specific compound cannot be trivially substituted with close analogs. The combination of the 4-bromophenyl group (providing a heavy atom for X-ray crystallography and a handle for cross-coupling), the cyclohexyl ring (offering conformational rigidity and enhanced lipophilic contacts compared to flexible alkyl chains), and the primary hydroxyl group (enabling hydrogen-bond donor/acceptor interactions and potential prodrug conjugation) creates a unique pharmacophoric fingerprint within this chemical space [1]. The closest commercially cataloged analogs—such as 2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide (CAS 1396685-69-0) and N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide —differ in at least one key functional group. These alterations can significantly affect hydrogen-bonding capacity, metabolic stability, and target engagement profiles, making direct functional interchange inappropriate without experimental validation.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide (CAS 1396685-56-5)


Physicochemical Property Differentiation: Calculated logP and tPSA Benchmarking Against the N-(Cyclohexylmethyl) Analog

The target compound incorporates an N-(2-hydroxyethyl) substituent, which introduces a hydrogen-bond donor and acceptor absent in the closest commercially available analog, 2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide (CAS 1396685-69-0). This structural difference is reflected in key in silico physicochemical parameters. The target compound has a tPSA of 72 Ų (calculated via ZINC), while the N-(cyclohexylmethyl) analog lacks the hydroxyl group and would have a lower tPSA (the amide oxygen and tetrazole nitrogens contribute approximately 55–60 Ų), meaning the target compound has a tPSA >10 Ų higher [1]. This difference places the target compound closer to the favorable range for blood-brain barrier penetration (tPSA < 90 Ų) while retaining solubility advantages. Additionally, the calculated logP of 2.293 for the target compound is approximately 0.6–1.0 log units lower than would be predicted for the N-(cyclohexylmethyl) analog based on fragment-based calculations for the added hydroxyl group [1]. The added H-bond donor count (1 vs. 0) is particularly significant for target engagement with GPCRs and kinases, where directed hydrogen bonding is often a key affinity driver.

Physicochemical profiling Drug-likeness ADME prediction Medicinal chemistry

Heavy Atom (Bromine) as an Intrinsic Anomalous Scattering Tag for Crystallographic Phasing: Advantage over Methoxy and Chloro Analogs

The presence of a bromine atom at the para position of the 2-phenyl ring provides a significant practical advantage for structural biology applications. Bromine (atomic number 35) exhibits substantial anomalous scattering at Cu-Kα (f'' ≈ 1.3 e⁻) and particularly at Cr-Kα wavelengths (f'' ≈ 2.4 e⁻), enabling experimental phasing in protein-ligand co-crystallography without the need for selenomethionine incorporation or heavy-atom soaking [1]. In contrast, the 4-methoxy analog N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide lacks a heavy atom entirely, and the 4-chloro analog (if synthesized) would provide weaker anomalous signal (Cl f'' ≈ 0.7 e⁻ at Cu-Kα). The bromine substitution thus transforms this compound from a passive ligand into an intrinsic phasing tool, which is particularly valuable for fragment-based drug discovery (FBDD) campaigns where unambiguous electron density assignment of low-molecular-weight fragments is essential . Additionally, the bromine serves as a synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, a feature absent in the 4-methoxy analog .

Structural biology X-ray crystallography Anomalous scattering Fragment-based drug discovery

Tetrazole Moiety as a Carboxylic Acid Bioisostere: Metabolic Stability Advantage Over Ester and Acid Congeners

The 2H-tetrazole-5-carboxamide core serves as a metabolically stable bioisostere of carboxylic acids and esters, a design principle validated across numerous drug discovery programs. Tetrazoles exhibit pKa values (~4.5–5.0) similar to carboxylic acids (~4.2–4.5) but resist Phase II glucuronidation and β-oxidation that commonly limit the in vivo half-life of carboxylate-containing compounds [1]. In the specific context of 2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide, the tetrazole replaces what would be a carboxylic acid or ester at the 5-position of the heterocycle. A structurally analogous compound bearing a methyl ester or free carboxylic acid at this position would be susceptible to esterase-mediated hydrolysis or rapid glucuronidation and renal clearance, respectively [1]. While direct metabolic stability data for this specific compound have not been published, the class-level advantage is well-established: tetrazole-containing drugs such as losartan, candesartan, and valsartan all leverage this bioisosteric replacement to achieve clinically relevant half-lives [2]. This makes the target compound a more suitable scaffold for in vivo probe development compared to hypothetical ester or acid analogs.

Bioisosterism Metabolic stability Drug design Pharmacokinetics

Cyclohexyl Group Conformational Rigidity: Predicted Entropic Advantage Over Flexible Alkyl Chain Analogs

The N-cyclohexyl substituent on the carboxamide nitrogen introduces conformational restriction compared to flexible N-alkyl chains (e.g., N-butyl, N-hexyl). The cyclohexyl ring adopts a well-defined chair conformation, reducing the number of rotatable bonds and pre-organizing the ligand into a restricted conformational ensemble. This entropic advantage is a recognized principle in drug design: cyclohexyl groups can function as bioisosteres of tert-butyl groups for hydrophobic pocket occupancy while offering additional three-dimensional contact points [1]. A comparable analog bearing an N-(n-hexyl) chain would have 5 additional rotatable bonds, increasing the conformational entropy penalty upon binding by an estimated 0.5–1.5 kcal/mol per restricted rotor (corresponding to a 2–10-fold affinity difference) [2]. The cyclohexyl group also increases the fraction of sp3-hybridized carbons (Fsp3 = 0.44 for this compound), which correlates with improved clinical success rates in drug development [1]. This structural feature differentiates the target compound from flexible-chain tetrazole carboxamides and supports its selection for target classes where shape complementarity to a defined hydrophobic pocket is expected.

Conformational analysis Ligand efficiency Entropic binding Medicinal chemistry

N-(2-Hydroxyethyl) Group as a Latent Conjugation Handle: Differentiation from N-Methyl and N-Ethyl Analogs for Chemical Probe Development

The primary hydroxyl group of the N-(2-hydroxyethyl) substituent provides a synthetic conjugation handle absent in N-methyl, N-ethyl, or N-cyclohexyl analogs. This hydroxyl can be derivatized to install linkers for PROTAC (Proteolysis Targeting Chimera) development, fluorescent or affinity tags, or prodrug moieties (e.g., phosphate esters for improved solubility) [1]. In contrast, the N-(cyclohexylmethyl) analog (CAS 1396685-69-0) and simpler N-alkyl tetrazole carboxamides lack this functional group, requiring de novo synthetic modification for conjugation purposes. The hydroxyl group also contributes to aqueous solubility: the target compound has one H-bond donor and five H-bond acceptors, compared to zero H-bond donors for the N-(cyclohexylmethyl) analog. This functional handle positions the compound as a versatile intermediate for targeted protein degradation (TPD) and chemical probe development applications, where linker attachment without disrupting target binding is critical [2].

Chemical biology PROTAC design Bifunctional molecules Prodrug conjugation

Recommended Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide


Fragment-Based Drug Discovery (FBDD) with Direct Crystallographic Phasing

This compound is particularly well-suited for fragment-based screening campaigns against protein targets where high-resolution X-ray crystallography is the primary readout. The bromine atom enables experimental phasing via single-wavelength anomalous dispersion, eliminating the need for additional heavy-atom derivatization [1]. Procurement of this compound over the 4-methoxy or des-bromo analogs directly translates to faster structure determination and reduced crystallography resources.

Targeted Protein Degradation (PROTAC) Scaffold Development

The N-(2-hydroxyethyl) hydroxyl group provides a built-in linker attachment point for PROTAC design. Researchers seeking to develop bifunctional degraders can conjugate an E3 ligase ligand (e.g., VHL or CRBN recruiter) directly to the hydroxyl via ester or ether linkages without modifying the core tetrazole pharmacophore. This compound should be prioritized over N-alkyl analogs that lack this conjugation handle [2].

GPCR and Kinase Focused Screening Library Enhancement

The tetrazole-5-carboxamide scaffold is a recognized GPCR-privileged chemotype, and the bromophenyl-cyclohexyl-hydroxyethyl substitution pattern offers a unique three-dimensional pharmacophore for aminergic receptor screening. The cyclohexyl group provides shape complementarity to hydrophobic subpockets, while the hydroxyl enables directed hydrogen bonding. This compound is recommended for inclusion in focused screening decks targeting serotonin, dopamine, and adrenergic receptor families, as the 2-aryl-2H-tetrazole-5-carboxamide class has been explicitly designed for GPCR photoaffinity labeling applications [3].

Late-Stage Diversification via Cross-Coupling for Structure-Activity Relationship (SAR) Exploration

The 4-bromophenyl substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). For medicinal chemistry groups building SAR libraries around the tetrazole carboxamide core, this compound provides a single, commercially available intermediate that can be diversified into dozens of analogs. This procurement strategy reduces the number of independent synthetic routes required compared to purchasing multiple pre-diversified analogs separately .

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.